molecular formula C7H10BrNS B12962598 4-(Bromomethyl)-2-isopropylthiazole

4-(Bromomethyl)-2-isopropylthiazole

Cat. No.: B12962598
M. Wt: 220.13 g/mol
InChI Key: BMDSRCQUZGZYCR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-isopropylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a bromomethyl group attached to the fourth position and an isopropyl group at the second position of the thiazole ring. It is used in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-isopropylthiazole typically involves the bromination of 2-isopropylthiazole. One common method includes the following steps:

    Starting Material: 2-isopropylthiazole.

    Bromination: The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the overall efficiency.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted thiazoles.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide (for azide substitution), sodium thiolate (for thiol substitution), and primary amines. Reactions are usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the thiazole ring.

Major Products:

    Substituted Thiazoles: Depending on the nucleophile used, various substituted thiazoles can be synthesized, which are valuable intermediates in pharmaceutical and agrochemical industries.

Scientific Research Applications

Chemistry: 4-(Bromomethyl)-2-isopropylthiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiazole derivatives, which are important in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound can be used to synthesize such bioactive compounds.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-isopropylthiazole largely depends on its application. In biological systems, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

    4-(Chloromethyl)-2-isopropylthiazole: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower reactivity of the C-Cl bond compared to the C-Br bond.

    4-(Methylthio)-2-isopropylthiazole: Contains a methylthio group instead of a bromomethyl group. It has different reactivity and applications, particularly in sulfur chemistry.

Uniqueness: 4-(Bromomethyl)-2-isopropylthiazole is unique due to the high reactivity of the bromomethyl group, making it a versatile intermediate in organic synthesis

Properties

IUPAC Name

4-(bromomethyl)-2-propan-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDSRCQUZGZYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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